[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C13H11BF3NO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
The synthesis of [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of 3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in good yield .
Chemical Reactions Analysis
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism of action of [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar compounds to [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid include other boronic acids and boronate esters used in Suzuki-Miyaura coupling reactions. Some examples are:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid with a trifluoromethyl group, used for introducing trifluoromethyl groups into molecules.
3-Pyridylboronic acid: A boronic acid with a pyridine ring, used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its combination of a pyridine ring and a trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
[3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO4/c15-13(16,17)22-11-4-3-10(14(19)20)6-12(11)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXZCDWRIFWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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